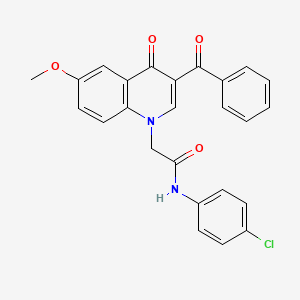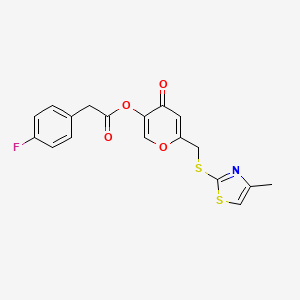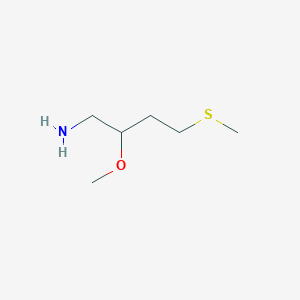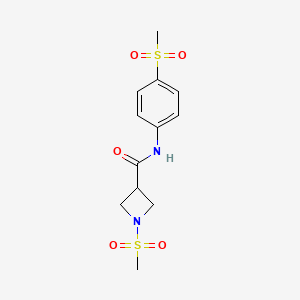
N,N-Dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide, commonly referred to as DMXAA, is a small molecule that has attracted significant attention in the field of cancer research due to its potential anti-tumor effects. DMXAA was first identified in the late 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
The exact mechanism of action of DMXAA is not fully understood, but it is believed to act through the induction of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine that has been shown to have anti-tumor effects. DMXAA has also been shown to induce the production of other cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its effects on cytokine production, DMXAA has been shown to induce vascular disruption in tumors, leading to decreased blood flow and increased tumor cell death. DMXAA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and survival.
実験室実験の利点と制限
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well understood. DMXAA has also been shown to have potent anti-tumor effects in preclinical studies. However, there are also limitations to its use in lab experiments. DMXAA has been shown to have variable efficacy in different tumor models, and its toxicity profile is not fully understood.
将来の方向性
There are several potential future directions for research on DMXAA. One area of focus is on identifying biomarkers that can predict response to DMXAA treatment. Another area of interest is in developing new formulations or delivery methods for DMXAA that may improve its efficacy and reduce toxicity. Finally, there is ongoing research investigating the potential use of DMXAA in combination with other cancer therapies, such as immunotherapy, to enhance its anti-tumor effects.
合成法
DMXAA can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the reaction of 3-phenylpyridazine-6-carboxylic acid with thionyl chloride to form 3-phenylpyridazine-6-carbonyl chloride. This intermediate can then be reacted with N,N-dimethylpiperidine to form DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its potential anti-tumor effects. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, and breast cancer. DMXAA has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N,N-dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-19(2)25(23,24)20-12-10-15(11-13-20)21-17(22)9-8-16(18-21)14-6-4-3-5-7-14/h3-9,15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOJMCXRRDVZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)


![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)
![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)
![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)

